molecular formula C44H87NO5 B13363364 Di(tridecan-5-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate

Di(tridecan-5-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate

Cat. No.: B13363364
M. Wt: 710.2 g/mol
InChI Key: MZLWFAUMWVSKBM-UHFFFAOYSA-N
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Description

Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is a complex organic compound with the molecular formula C44H87NO5. It is characterized by its long alkyl chains and the presence of a hydroxyethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate typically involves the esterification of tridecan-5-yl alcohol with 8,8’-((2-hydroxyethyl)azanediyl)dioctanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in the development of prodrugs.

    Industry: Employed in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The long alkyl chains facilitate the incorporation of the compound into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Di(heptadecan-9-yl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate
  • Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate

Uniqueness

Di(tridecan-5-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is unique due to its specific alkyl chain length and the presence of a hydroxyethyl group, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid-based drug delivery and as a model compound in esterification studies.

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

tridecan-5-yl 8-[2-hydroxyethyl-(8-oxo-8-tridecan-5-yloxyoctyl)amino]octanoate

InChI

InChI=1S/C44H87NO5/c1-5-9-13-15-19-25-33-41(31-11-7-3)49-43(47)35-27-21-17-23-29-37-45(39-40-46)38-30-24-18-22-28-36-44(48)50-42(32-12-8-4)34-26-20-16-14-10-6-2/h41-42,46H,5-40H2,1-4H3

InChI Key

MZLWFAUMWVSKBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCC)CCCCCCCC)CCO

Origin of Product

United States

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